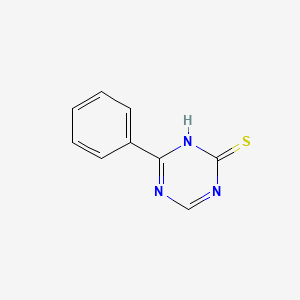

4-Phenyl-1,3,5-triazine-2-thiol

Description

4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a triazine core substituted with a phenyl group at position 4 and a thiol (-SH) group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves halogen displacement reactions on cyanuric chloride derivatives, followed by functionalization with phenyl groups and thiolation steps . The compound’s nucleophilic thiol and electron-deficient triazine ring enable diverse reactivity, including alkylation and cross-coupling reactions, which are critical for developing bioactive molecules or functional materials.

Properties

IUPAC Name |

6-phenyl-1H-1,3,5-triazine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDDITRJLSQBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3,5-triazine-2-thiol typically involves the reaction of benzaldehyde with thiourea in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol (-SH) group acts as a nucleophile, participating in substitutions with electrophilic reagents.

Example Reactions:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form thioethers:

Conditions: Triethylamine in THF at 0–25°C.

-

Amination: Reacts with amines (e.g., aniline) to form thioamide derivatives via nucleophilic displacement.

Key Data:

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide | 2-(Methylthio)-4-phenyl-1,3,5-triazine | 72–85 | |

| Amination | Aniline | 2-(Phenylamino)-4-phenyl-1,3,5-triazine | 68 |

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.

Example Reactions:

-

Disulfide Formation:

Conditions: Hydrogen peroxide (30%) in ethanol at 25°C.

-

Sulfonic Acid Formation:

Conditions: Strong oxidizing agents under acidic conditions.

Key Data:

| Product | Oxidizing Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Disulfide | HO | 25 | 90 | |

| Sulfonic Acid | KMnO | 80 | 65 |

Coordination with Metal Ions

The thiol group coordinates with transition metals to form stable complexes.

Example Reaction:

Conditions: Aqueous ethanol, pH 7–8.

Key Findings:

-

Forms octahedral complexes with Cu and Fe, characterized by UV-Vis and ESR spectroscopy.

-

These complexes exhibit catalytic activity in oxidation reactions.

Electrophilic Aromatic Substitution

The electron-deficient triazine ring undergoes substitution at specific positions.

Example Reaction:

Key Data:

| Position Substituted | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-position | Cl | 6-Chloro-4-phenyl-1,3,5-triazine-2-thiol | 58 |

Scientific Research Applications

Pharmaceutical Applications

Inhibitor of Dihydrofolate Reductase (DHFR)

4-Ph-TT has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in the synthesis of nucleic acids and a target for cancer and parasitic infections. Research indicates that 4-Ph-TT exhibits significant inhibitory activity against DHFR, making it a lead compound in the development of antifolate agents .

Antioxidant Properties

Compounds with thiol groups are often noted for their antioxidant properties. This characteristic may contribute to the therapeutic potential of 4-Ph-TT in treating oxidative stress-related diseases.

Molecular Biology Applications

Labeling and Modifying Biomolecules

The thiol group of 4-Ph-TT enables it to react with various biomolecules, including proteins and peptides. Researchers have utilized this property to label specific cysteine residues in proteins, facilitating studies on protein structure and function. Such modifications are crucial for understanding protein interactions and mechanisms.

Affinity Chromatography

By attaching 4-Ph-TT to solid supports, researchers can create affinity chromatography columns that selectively capture target biomolecules from complex mixtures. This technique is valuable for purifying proteins or other biomolecules, enhancing the efficiency of biochemical assays.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of triazine compounds exhibit significant antimicrobial activity against various pathogens including E. coli and S. aureus. The structural similarities between these derivatives and 4-Ph-TT suggest potential applications in developing new antimicrobial agents .

Case Study 2: Drug Discovery

In drug discovery research, 4-Ph-TT has been employed as a scaffold for synthesizing new compounds aimed at targeting DHFR. Molecular docking studies have shown that the spatial arrangement of the thiol group enhances binding affinity to the enzyme, indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-6-phenyl-1,3,5-triazine | Contains an amino group; used as dye | Exhibits different solubility properties |

| 4-Methylthio-6-phenyltriazine | Contains a methylthio group; potential agrochemical | Enhanced stability against hydrolysis |

| 4-(N,N-Dimethylamino)-6-phenyltriazine | Contains a dimethylamino group; used in dyes | Exhibits strong electron-donating properties |

These compounds demonstrate variations in functional groups that affect their solubility, reactivity, and biological activity compared to 4-Ph-TT.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazine ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 4-Phenyl-1,3,5-triazine-2-thiol, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility: Substitution with polar groups (e.g., amino) improves aqueous solubility, whereas hydrophobic groups (e.g., biphenyl) enhance lipid membrane permeability .

- Electronic Effects: Electron-withdrawing triazine cores combined with electron-donating substituents (e.g., furan in 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol) modulate redox properties and stability .

Biological Activity

Overview

4-Phenyl-1,3,5-triazine-2-thiol is a heterocyclic compound notable for its diverse biological activities. It belongs to the triazine class and features a phenyl group at the 4-position and a thiol group at the 2-position of the triazine ring. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial, antifungal, and anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions, allowing for interactions with various biological targets.

- Electrophilic Addition : The triazine ring can undergo electrophilic addition reactions, particularly at nitrogen atoms, which may influence its reactivity with biological molecules .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activities against various bacterial strains and fungi. Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.20 |

| MCF-7 (Breast Cancer) | 1.25 |

| HeLa (Cervical Cancer) | 1.03 |

| HepG2 (Liver Cancer) | 12.21 |

These findings suggest that this compound may act as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and metabolism .

Study on Anticancer Activity

In a recent study, derivatives of 4-Phenyl-1,3,5-triazine were synthesized and tested for their anticancer effects. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation in various cancer models. For instance, one derivative showed an IC50 value of 15.83 µM against MDA-MB321 breast cancer cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated a significant reduction in bacterial viability upon treatment with varying concentrations of this compound, highlighting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-1,3,5-triazine-2-thiol, and how can purity be validated?

- Methodological Answer : A common approach involves condensation reactions of thiourea derivatives with phenyl-substituted precursors. For example, refluxing phenylhydrazine derivatives with thiocyanate-containing reagents in acidic conditions (e.g., acetic acid) can yield the target compound . Post-synthesis, purity validation typically employs thin-layer chromatography (TLC) with toluene-ethyl acetate-water (8.7:1.2:1.1) as the solvent system, visualized via iodine vapor . Recrystallization using ethanol or acetic acid/water mixtures (1:1) further refines purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl carbons (δ ~180 ppm). Tautomerism between thiol and thione forms may cause spectral discrepancies, requiring variable-temperature NMR for resolution .

- FT-IR : Confirms the presence of -SH (2550–2650 cm) and triazine ring vibrations (1500–1600 cm) .

Q. How can computational tools like CHARMM assist in modeling this compound’s behavior?

- Methodological Answer : CHARMM enables energy minimization and molecular dynamics simulations to predict conformational stability. Parameters for the triazine ring and thiol group must be validated against crystallographic data. A sample protocol includes:

- Energy Minimization : Use steepest descent followed by Newton-Raphson methods.

- Dynamics Simulation : Run at 300 K with a 1-fs timestep for 100 ps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Key variables include solvent choice, temperature, and catalyst. A comparative study using anhydrous sodium acetate in acetic anhydride (reflux at 120°C for 3 hours) increased yields to ~75% versus 50% in non-catalytic conditions .

| Condition | Solvent | Catalyst | Yield |

|---|---|---|---|

| Reflux, 3 hours | Acetic anhydride | Sodium acetate | 75% |

| Reflux, 2 hours | Ethanol | None | 50% |

Q. How to resolve contradictions in reported biological activity data (e.g., antitumor IC50_{50}50)?

- Methodological Answer : Discrepancies often arise from assay protocols. For example:

- Cell Line Variability : Test against multiple lines (e.g., HeLa vs. MCF-7) .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) with 48-hour exposure.

- Control Normalization : Include cisplatin as a positive control to calibrate activity thresholds .

Q. What strategies address discrepancies between computational predictions and experimental results for tautomer stability?

- Methodological Answer :

- In Silico Adjustments : Refine force field parameters (e.g., AMBER vs. CHARMM) to better model sulfur electronegativity .

- Experimental Validation : Perform X-ray crystallography to confirm dominant tautomeric forms in the solid state .

Methodological Resources Table

Key Challenges & Future Directions

- Synthetic Scalability : Explore microwave-assisted synthesis to reduce reaction times.

- Biological Mechanism : Use molecular docking to identify protein targets (e.g., PARP-1 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.